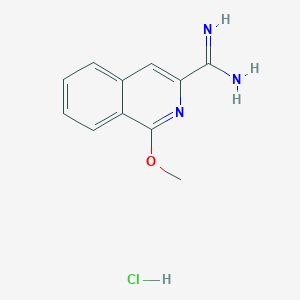
N-Methyl-N-(trimethylsilyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(trimethylsilyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group attached to a trimethylsilyl group and a methyl group. This compound is known for its stability and reactivity, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(trimethylsilyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with trimethylsilyl chloride and a methylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(trimethylsilyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dimethyl sulfoxide (DMSO) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-Methyl-N-(trimethylsilyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide and peptide bonds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(trimethylsilyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The benzenesulfonamide group is known to inhibit certain enzymes, making the compound useful in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Similar in structure but contains a trifluoroacetamide group instead of a benzenesulfonamide group.
TMS-N-ethynyl-N,4-dimethylbenzenesulfonamide: Contains an ethynyl group and is used as a coupling reagent in peptide synthesis.
Uniqueness
N-Methyl-N-(trimethylsilyl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide group with a trimethylsilyl group, providing both stability and reactivity. This makes it particularly useful in organic synthesis and biochemical studies .
Properties
CAS No. |
89902-34-1 |
|---|---|
Molecular Formula |
C10H17NO2SSi |
Molecular Weight |
243.40 g/mol |
IUPAC Name |
N-methyl-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C10H17NO2SSi/c1-11(15(2,3)4)14(12,13)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
HDTNDDJZECDSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)




